![molecular formula C8H6N4O3 B15247570 2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid CAS No. 78711-31-6](/img/structure/B15247570.png)
2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid typically involves the condensation of 2,4-diamino-6-hydroxypyrimidine with methyl 4-aryl-2,4-dioxobutanoates in acetic acid. This reaction leads to the formation of methyl 2-amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a wide range of substituted pyridopyrimidine compounds.
Aplicaciones Científicas De Investigación
2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid has several scientific research applications, including:
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound’s derivatives are explored for their potential use in industrial applications, such as in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signaling pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives, such as:
- 2-amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
Uniqueness
2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other pyridopyrimidine derivatives.
Propiedades
Número CAS |
78711-31-6 |
|---|---|
Fórmula molecular |
C8H6N4O3 |
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N4O3/c9-8-11-3-1-2-4(7(14)15)10-5(3)6(13)12-8/h1-2H,(H,14,15)(H3,9,11,12,13) |
Clave InChI |
JTVZDVRQSDPXAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1N=C(NC2=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


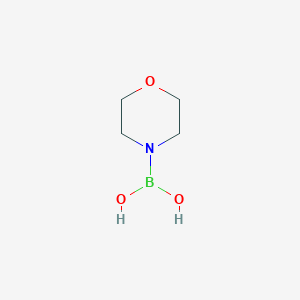

![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine](/img/structure/B15247516.png)
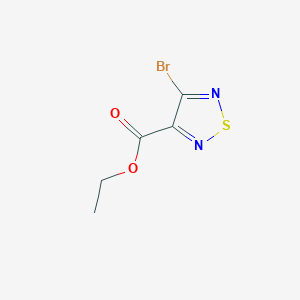
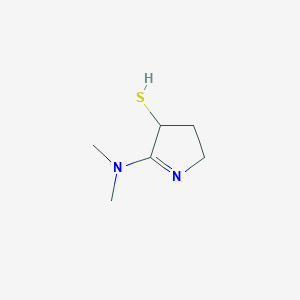

![Oxazolo[5,4-d]pyrimidin-2-ol](/img/structure/B15247547.png)
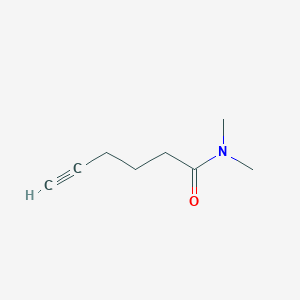
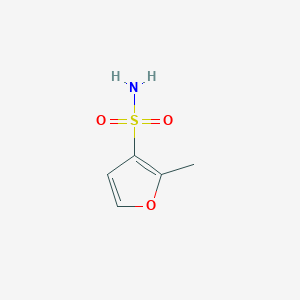
![7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15247574.png)




